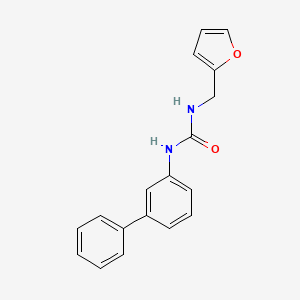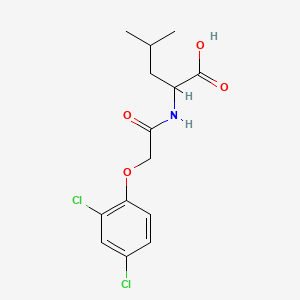
N-((2,4-Dichlorophenoxy)acetyl)-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2,4-Dichlorophenoxy)acetyl)-L-leucine is a synthetic organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of a 2,4-dichlorophenoxy group attached to an acetyl group, which is further linked to the amino acid L-leucine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,4-Dichlorophenoxy)acetyl)-L-leucine typically involves the reaction of 2,4-dichlorophenoxyacetic acid with L-leucine in the presence of coupling agents. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent, which facilitates the formation of the amide bond between the carboxyl group of 2,4-dichlorophenoxyacetic acid and the amino group of L-leucine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-((2,4-Dichlorophenoxy)acetyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-((2,4-Dichlorophenoxy)acetyl)-L-leucine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell growth and proliferation, thereby exerting its antitumor effects. Additionally, the compound can interfere with signaling pathways that regulate plant growth, making it effective as a herbicide .
Vergleich Mit ähnlichen Verbindungen
N-((2,4-Dichlorophenoxy)acetyl)-L-leucine can be compared with other similar compounds, such as:
- N-((2,4-Dichlorophenoxy)acetyl)-L-alanine
- N-((2,4-Dichlorophenoxy)acetyl)-L-valine
- N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid
These compounds share a similar phenoxyacetic acid moiety but differ in the amino acid component. The uniqueness of this compound lies in its specific combination of the 2,4-dichlorophenoxy group with L-leucine, which may confer distinct biological activities and properties compared to its analogs .
Eigenschaften
CAS-Nummer |
2752-54-7 |
|---|---|
Molekularformel |
C14H17Cl2NO4 |
Molekulargewicht |
334.2 g/mol |
IUPAC-Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H17Cl2NO4/c1-8(2)5-11(14(19)20)17-13(18)7-21-12-4-3-9(15)6-10(12)16/h3-4,6,8,11H,5,7H2,1-2H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
ZPMLYWHLVRJLLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



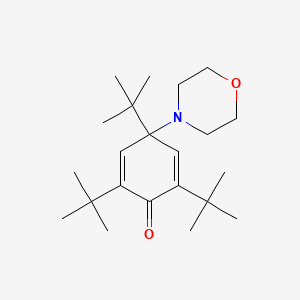
![4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14001612.png)
![N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide](/img/structure/B14001616.png)
![2-[[6-(Hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]cyclohexene-1-carbonitrile](/img/structure/B14001628.png)
![n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline](/img/structure/B14001643.png)
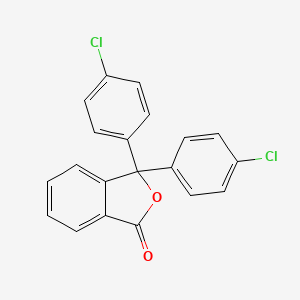
![3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride](/img/structure/B14001653.png)
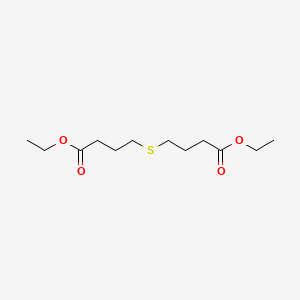
![7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14001658.png)
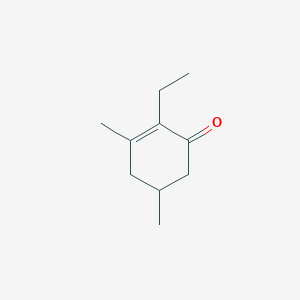
![trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14001666.png)
![3-[2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14001680.png)
